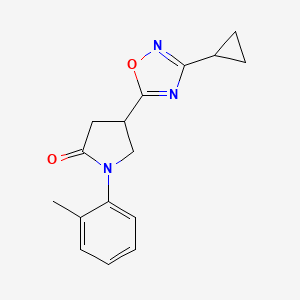![molecular formula C16H21N3S B6420218 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325306-14-6](/img/structure/B6420218.png)
8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (ETT) is an organic compound with a unique structure and a variety of potential applications. It is a synthetic derivative of the naturally occurring compound spirodiclofen, which is commonly used in agriculture as an insecticide. ETT has been studied extensively for its potential use in the synthesis of drugs, as well as its potential for use in medical and scientific research.
Aplicaciones Científicas De Investigación
8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been studied extensively for its potential use in scientific research. It has been used as a model compound for studying the structure and reactivity of spirodiclofen-based compounds. In addition, this compound has been used to study the effects of its derivatives on various biological systems, including the nervous system, immune system, and cardiovascular system. It has also been used to study the effects of its derivatives on the metabolism of drugs.
Mecanismo De Acción
The mechanism of action of 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is not fully understood. However, it is believed that it binds to certain receptors in the body, leading to the activation of various pathways. For example, this compound has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival. In addition, this compound has been shown to activate the MAPK/ERK pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several animal models. In mice, this compound has been shown to reduce inflammation, reduce oxidative stress, and increase the expression of antioxidant enzymes. In rats, this compound has been shown to reduce oxidative stress and increase the expression of antioxidant enzymes. In addition, this compound has been shown to reduce the levels of lipid peroxidation and increase the expression of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is relatively stable. Second, it is relatively non-toxic and has been shown to have few side effects. Third, it is a model compound that can be used to study the structure and reactivity of spirodiclofen-based compounds. However, there are some limitations to its use in laboratory experiments. First, it is not water-soluble and must be dissolved in organic solvents. Second, its reactivity can be affected by pH and temperature. Third, its reactivity can be affected by the presence of other compounds.
Direcciones Futuras
There are many potential future directions for the use of 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione. One potential direction is the development of new drugs based on this compound. Another potential direction is the use of this compound in the development of new diagnostic tests. In addition, this compound could be used to study the effects of its derivatives on various biological systems, such as the nervous system, immune system, and cardiovascular system. Finally, this compound could be used to study the effects of its derivatives on the metabolism of drugs.
Métodos De Síntesis
8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be synthesized using a variety of methods, including a multi-step synthesis route. The first step involves the reaction of 3-methylphenyl magnesium bromide with 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione. This reaction produces a compound known as this compound (this compound). The second step involves the reaction of the product with a Grignard reagent, such as ethylmagnesium bromide, to form the desired compound.
Propiedades
IUPAC Name |
8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c1-3-19-9-7-16(8-10-19)17-14(15(20)18-16)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWVVOQDHRHYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6420138.png)

![ethyl 1-[(3-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6420152.png)

![tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6420156.png)

![1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6420164.png)
![N-[(4-methoxyphenyl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B6420172.png)
![2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile](/img/structure/B6420176.png)

![N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6420185.png)
![methyl 9-(4-chlorophenyl)-11-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6420189.png)

![3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420235.png)